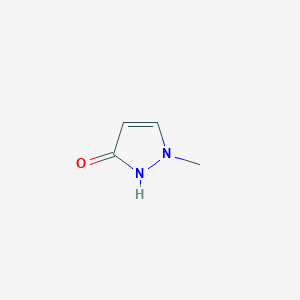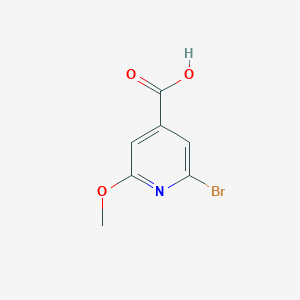
2-羟基-3,4-二甲氧基-6-甲基苯甲醛
描述
Synthesis Analysis
The synthesis of related aromatic aldehydes has been achieved through various methods. For instance, a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes was synthesized for use in liquid chromatography . Another study reported the synthesis of an isotopically labeled benzaldehyde derivative, which was achieved in 9 steps from an acyclic, non-aromatic precursor . Additionally, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . These methods could potentially be adapted for the synthesis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.
Molecular Structure Analysis
The molecular structure and vibrational modes of chloro-substituted benzaldehydes have been studied using ab initio calculations and vibrational spectroscopy . These studies provide insights into the effects of substituents on the molecular conformation and dimerization behavior of benzaldehydes, which could be relevant for understanding the structure of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.
Chemical Reactions Analysis
The reactivity of aromatic aldehydes in chemical reactions has been explored in several studies. For example, the derivatization of aromatic aldehydes to form fluorescent products has been demonstrated, which could be relevant for the detection and analysis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde . The selective oxidation of trimethylphenol to a dimethylhydroxybenzaldehyde has also been reported, which shows the potential for selective functional group transformations in the presence of multiple substituents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde have not been directly reported, studies on similar compounds can provide some insights. For instance, the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with a similar structure, has been achieved, and its role as an alarm and sex pheromone component in astigmatid mites suggests potential biological activity . Analytical studies of a complex pyrimidine dione derivative provide information on the molecular geometry, electronic absorption, and nonlinear optical properties, which could be analogous to the properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde .
科学研究应用
天然产物合成
2-羟基-3,4-二甲氧基-6-甲基苯甲醛的一种潜在应用是在天然产物的合成中。 类似的化合物已被用作起始试剂,用于诸如(-)-肯霉素等天然产物的立体控制全合成 .
晶体学和结构分析
具有类似结构的化合物已参与晶体学研究,以确认诸如克罗西诺尔等天然物质的结构 。 这表明 2-羟基-3,4-二甲氧基-6-甲基苯甲醛也可以用于结构分析和晶体学。
生物学兴趣和抗氧化活性
该化合物可能在诸如 ChEBI 等数据库中列出,表明其在生物学研究中的相关性 。 此外,相关化合物的衍生物已被评估其抗氧化活性 ,暗示 2-羟基-3,4-二甲氧基-6-甲基苯甲醛可能具有抗氧化应用。
细胞毒性和分子对接研究
类似化合物的衍生物已被研究其细胞毒性和在分子对接研究中用于探索生物活性的潜力 。 这意味着 2-羟基-3,4-二甲氧基-6-甲基苯甲醛在这些研究领域也可能具有相关性。
作用机制
Target of Action
Similar compounds such as benzaldehydes have been shown to exhibit bactericidal activity against various bacterial strains .
Mode of Action
It’s known that benzaldehydes, in general, can disrupt cellular antioxidation systems . They function as redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .
Biochemical Pathways
Benzaldehydes are known to interact with the antioxidation system of cells . They can potentially affect pathways involving superoxide dismutases, glutathione reductase, and other components of the cellular antioxidation system .
Result of Action
Similar compounds such as benzaldehydes have been shown to exhibit bactericidal activity, suggesting that they can inhibit the growth of certain bacteria .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 10°C - 25°C in a well-closed container . The compound’s activity might also be affected by the pH, temperature, and presence of other substances in its environment.
生化分析
Biochemical Properties
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the compound acting as a redox-active agent, disrupting cellular antioxidation systems and thereby inhibiting microbial growth .
Cellular Effects
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to destabilization of cellular redox homeostasis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, the compound has been shown to inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde involves its action as a redox-active compound. It exerts its effects by binding to and inhibiting enzymes involved in cellular antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and potential damage to cellular functions .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by inhibiting microbial growth and enhancing antioxidation capacity. At higher doses, it can cause toxic or adverse effects due to excessive accumulation of ROS and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . The compound’s redox-active nature allows it to participate in redox cycling, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
属性
IUPAC Name |
2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCENGTZYOIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468400 | |
| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22383-86-4 | |
| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)




![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)

